N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Description
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a chlorobenzyl group, and a dioxidotetrahydrothiophenyl moiety, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4S/c1-14-10-19-16(3)22(29-21(19)11-15(14)2)23(26)25(18-8-9-30(27,28)13-18)12-17-6-4-5-7-20(17)24/h4-7,10-11,18H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROJUEFPEGRNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the benzofuran core.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of a tetrahydrothiophene derivative with an oxidizing agent to form the dioxidotetrahydrothiophenyl group, which is then coupled with the benzofuran core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the tetrahydrothiophene moiety.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. This makes it useful for synthesizing complex organic molecules in laboratory settings.
Biological Research
In biological contexts, N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has potential applications as a biochemical probe. It can be utilized to study specific biological pathways or interactions with molecular targets such as enzymes and receptors. For instance, it may help elucidate mechanisms of action in cellular signaling pathways.
Pharmaceutical Development
This compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory or anti-cancer activity, making it a candidate for drug development. Research into its efficacy and safety profiles is ongoing.
Case Study 1: Anti-Virulence Activity
A study highlighted the compound's ability to inhibit the σE stress response pathway in Vibrio cholerae, which is crucial for the bacterium's virulence. This suggests potential applications in developing anti-infective agents targeting bacterial pathogens .
Case Study 2: Synthesis and Characterization
Research focused on the synthesis of derivatives of this compound demonstrated its versatility in creating various analogs with modified biological activities. These derivatives were characterized using techniques like NMR and mass spectrometry to confirm their structures and assess their reactivity .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophenyl moiety may play a role in binding to these targets, while the benzofuran core may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives, such as:
Uniqueness
The presence of the dioxidotetrahydrothiophenyl moiety and the specific substitution pattern on the benzofuran core make this compound unique. These structural features may confer distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide (CAS Number: 1190258-11-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H18ClN3O4S, with a molecular weight of 359.83 g/mol. Its structure includes a benzofuran moiety and a tetrahydrothiophene ring, which are significant for its biological interactions.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signal transduction pathways involved in various physiological processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its anticancer effects have shown promise in inhibiting tumor growth in vitro.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition against Vibrio cholerae, suggesting its potential as an anti-infective agent. It was found to inhibit the σE stress response pathway critical for the bacterium's virulence .
Anticancer Research
In vitro studies using cancer cell lines indicated that this compound could induce apoptosis in malignant cells. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires stepwise reaction monitoring and adjustment of catalysts, temperature, and solvent systems. For example, the tetrahydrothiophene ring oxidation step (to the 1,1-dioxide) may require controlled stoichiometry of oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) to avoid over-oxidation by-products. Post-synthetic purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethyl acetate/hexane mixtures) is critical. Analytical validation using HPLC (≥95% purity) and NMR (to confirm absence of unreacted intermediates) is recommended .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer: A combination of techniques is essential:
- NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to assign stereochemistry and verify substituent positions.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and formula.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation.
- FT-IR to identify functional groups (e.g., sulfone, carboxamide) .
Q. How can researchers initially assess the biological activity of this compound?
Methodological Answer: Begin with in vitro assays targeting hypothesized mechanisms:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates.
- Cell viability assays (MTT or resazurin) in cancer or microbial cell lines.
- Binding affinity studies (surface plasmon resonance or microscale thermophoresis) to quantify target interactions. Dose-response curves (IC₅₀/EC₅₀ calculations) and positive/negative controls are mandatory for reliability .
Q. What strategies are used to identify structurally analogous compounds for comparative studies?
Methodological Answer:
- Computational similarity searches (e.g., Tanimoto coefficient ≥0.85 via PubChem or ChEMBL).
- Retrosynthetic analysis to identify core scaffolds (e.g., benzofuran, tetrahydrothiophene-dioxide).
- SAR studies by systematically varying substituents (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl). Example analogs include chromene- or pyrazole-containing derivatives (see table in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from variations in assay conditions or compound purity. Strategies include:
- Replicating assays under standardized protocols (e.g., ATP concentration in kinase assays).
- Orthogonal validation (e.g., confirm antiproliferative activity via both MTT and clonogenic assays).
- Batch-to-batch purity analysis using LC-MS to rule out degradation products or isomers .
Q. What advanced methodologies are employed to study the compound’s mechanism of action?
Methodological Answer:
- Structural biology : Co-crystallization with target proteins (e.g., kinases) to map binding interactions.
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment.
- CRISPR-Cas9 knockouts to validate target dependency in cellular models .
Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?
Methodological Answer:
- Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Nanoparticle encapsulation : Use liposomal or PEGylated carriers to improve plasma half-life.
- LogP optimization : Modify substituents (e.g., replacing methyl groups with polar moieties) to balance hydrophilicity .
Q. What experimental approaches are used to investigate metabolic stability and degradation pathways?
Methodological Answer:
- In vitro microsomal assays (human liver microsomes + NADPH) to identify phase I metabolites (LC-MS/MS analysis).
- Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H₂O₂) and profile degradation products.
- Stable isotope tracing to track metabolic fate in cell cultures .
Q. How can researchers assess target selectivity to minimize off-target effects?
Methodological Answer:
- Kinome-wide profiling (e.g., using KinomeScan or PamGene platforms) to evaluate kinase inhibition promiscuity.
- Thermal shift assays (CETSA) to confirm target engagement in cellular lysates.
- RNA-seq transcriptomics to identify unintended pathway modulation .
Q. What in vivo models are appropriate for evaluating therapeutic efficacy and toxicity?
Methodological Answer:
- Xenograft models (e.g., subcutaneous tumor implants in nude mice) for oncology applications.
- PK/PD studies : Measure plasma concentration (LC-MS) and correlate with pharmacodynamic markers (e.g., tumor volume reduction).
- Toxicogenomics : Assess liver/kidney function (AST, ALT, BUN) and histopathology post-administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
